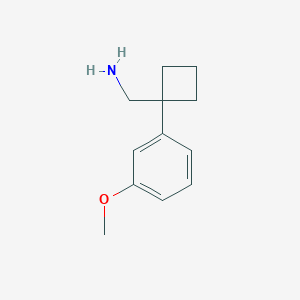

(1-(3-Methoxyphenyl)cyclobutyl)methanamine

説明

Molecular Formula and Molecular Weight Analysis

The molecular composition of (1-(3-Methoxyphenyl)cyclobutyl)methanamine is precisely defined by its molecular formula C₁₂H₁₇NO, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been computationally determined to be 191.27 grams per mole, as calculated by PubChem version 2.2 in the 2024.11.20 release. This molecular weight value represents the sum of the atomic masses of all constituent atoms within the molecular structure.

The elemental composition analysis reveals that carbon constitutes the predominant element by mass, contributing approximately 75.4% of the total molecular weight, followed by hydrogen at approximately 8.9%, nitrogen at 7.3%, and oxygen at 8.4%. The molecular formula indicates an unsaturation index of five, which corresponds to the presence of the aromatic benzene ring (contributing four degrees of unsaturation) and the cyclobutyl ring system (contributing one degree of unsaturation).

The molecular weight determination has been consistently reported across multiple chemical databases and suppliers, with identical values recorded by Advanced Chemical Sciences Incorporated and other commercial sources. The precision of this molecular weight calculation enables accurate stoichiometric calculations and facilitates mass spectrometric identification protocols for analytical purposes.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is [1-(3-methoxyphenyl)cyclobutyl]methanamine, as computed by Lexichem TK version 2.7.0 in the PubChem release 2024.11.20. This nomenclature precisely describes the molecular structure by identifying the cyclobutyl ring as the central structural unit, the 3-methoxyphenyl substituent, and the methanamine functional group.

Multiple synonymous names have been documented in chemical databases and literature, reflecting variations in nomenclature conventions and structural description approaches. The compound is alternatively designated as this compound, emphasizing the parenthetical grouping of the substituted cyclobutyl portion. Additional systematic names include 1-(3-Methoxyphenyl)cyclobutanemethanamine and [1-(3-Methoxyphenyl)cyclobutyl]methylamine, which represent alternative but equivalent chemical naming approaches.

The Chemical Abstracts Service registry number 92902-95-9 serves as the definitive identifier for this compound across all chemical databases and commercial suppliers. Additional database identifiers include the Molecular Design Limited number MFCD09414707 and the United States Environmental Protection Agency Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID90651742.

Isomeric and Stereochemical Considerations

The structural architecture of this compound presents specific stereochemical characteristics that warrant detailed analysis. The compound contains a quaternary carbon center at the cyclobutyl ring junction, where the 3-methoxyphenyl group and methanamine substituent are attached. This quaternary carbon represents a potential stereogenic center, although the symmetric nature of the cyclobutyl ring system eliminates classical chirality considerations.

The cyclobutyl ring system adopts a non-planar conformation due to ring strain, typically exhibiting a puckered structure that minimizes angle strain while introducing some torsional strain. The four-membered ring geometry constrains the bond angles to approximately 88 degrees, significantly less than the tetrahedral angle of 109.5 degrees, resulting in substantial ring strain of approximately 26.5 kilocalories per mole. This ring strain influences the overall molecular conformation and affects the spatial arrangement of substituents.

The methoxy group on the phenyl ring occupies the meta position (position 3), which influences the electronic distribution within the aromatic system and affects the overall molecular polarity. The meta substitution pattern prevents the formation of intramolecular hydrogen bonding between the methoxy oxygen and the amine nitrogen, unlike ortho-substituted analogs that might exhibit such interactions.

| Structural Feature | Characteristic | Implication |

|---|---|---|

| Quaternary Carbon | Present at cyclobutyl junction | Eliminates classical chirality |

| Cyclobutyl Ring Strain | ~26.5 kcal/mol | Influences conformation |

| Ring Puckering | Non-planar geometry | Affects spatial arrangement |

| Methoxy Position | Meta (position 3) | Prevents intramolecular hydrogen bonding |

| Amine Substitution | Primary amine | Enables hydrogen bonding |

The methanamine group exists as a primary amine, providing potential for hydrogen bonding interactions and protonation under physiological conditions. The spatial relationship between the amine nitrogen and the aromatic ring system is mediated by the cyclobutyl ring, which serves as a rigid spacer that maintains a defined geometric arrangement between these functional groups.

Computational Structural Modeling (International Chemical Identifier, Simplified Molecular-Input Line-Entry System, 3D Conformers)

Computational structural modeling provides comprehensive three-dimensional descriptions of this compound through various standardized representations. The International Chemical Identifier string for this compound is InChI=1S/C12H17NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3, which encodes the complete molecular structure including connectivity and hydrogen assignments. This International Chemical Identifier provides a unique textual representation that facilitates database searching and structural verification across different computational platforms.

The corresponding International Chemical Identifier Key, WNUFPFSPWRRXFM-UHFFFAOYSA-N, serves as a fixed-length hashed version of the International Chemical Identifier string, enabling efficient database indexing and comparison operations. This key format eliminates stereochemical designations in this particular case, consistent with the absence of defined stereocenters in the molecular structure.

The Simplified Molecular-Input Line-Entry System representation COC1=CC=CC(=C1)C2(CCC2)CN provides a compact linear notation that describes the molecular structure through a traversal of the connectivity graph. Alternative Simplified Molecular-Input Line-Entry System formats, such as NCC1(C2=CC=CC(OC)=C2)CCC1, represent equivalent connectivity descriptions with different starting points for the molecular traversal.

Three-dimensional conformer modeling utilizes the PubChem3D computational framework, which generates multiple conformational states to represent the molecular flexibility and potential bioactive conformations. The PubChem3D project employs OpenEye Scientific Software OMEGA algorithms with the Merck Molecular Force Field 94s variant, excluding coulombic terms to minimize bias toward conformations with intramolecular interactions. This approach generates up to 500 conformers per compound, with an average of approximately 110 conformers, though only the first ten diverse conformers are accessible through PubChem interfaces.

The conformer generation process accounts for the ring strain inherent in the cyclobutyl system and the rotational freedom around the phenyl-cyclobutyl and cyclobutyl-methanamine bonds. Energy filtering with a threshold of 25 kilocalories per mole ensures that generated conformers represent energetically accessible states while maintaining sufficient diversity to capture the conformational landscape. The diverse conformer ordering ensures that the first selected conformers represent maximal coverage of the shape and feature diversity present in the molecular structure.

特性

IUPAC Name |

[1-(3-methoxyphenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUFPFSPWRRXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651742 | |

| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92902-95-9 | |

| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclobutyl Ring Formation

The cyclobutyl ring can be synthesized via cyclization reactions starting from open-chain precursors. Common strategies include:

- Intramolecular nucleophilic substitution leading to four-membered ring closure.

- Ring contraction or expansion from cyclopentane or cyclopropane derivatives.

- Photochemical or thermal [2+2] cycloaddition reactions involving alkenes.

For example, the preparation of cyclobutyl intermediates often involves the use of epoxide derivatives or allyl alcohols that undergo ring closure under basic conditions to form the strained four-membered ring.

Introduction of the Methanamine Group

The methanamine moiety is typically introduced through amination reactions. Common routes include:

- Reductive amination of corresponding aldehydes or ketones with ammonia or primary amines.

- Nucleophilic substitution of suitable leaving groups (e.g., halides) by ammonia or amines.

- Reduction of nitrile or imine intermediates to primary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

In some synthetic sequences, the amine is protected or introduced as a chiral auxiliary to control stereochemistry, followed by in situ reduction to yield the free amine.

Attachment of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent is introduced via alkylation or cross-coupling reactions:

- Alkylation of the cyclobutylmethanamine intermediate with 3-methoxybenzyl halides or derivatives.

- Formation of carbon–carbon bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, using arylboronic acids or organozinc reagents.

- Use of epoxide or oxirane intermediates bearing the 3-methoxyphenyl group that undergo nucleophilic ring-opening and subsequent cyclization.

Example of a Multi-Step Synthesis

A representative procedure may include:

- Preparation of an epoxide intermediate from 3-methoxybenzyl alcohol derivatives.

- Treatment with a strong base (e.g., lithium diisopropylamide) to induce cyclization forming the cyclobutyl ring.

- Introduction of the amine group by reaction with a nitrogen nucleophile or reduction of imine intermediates.

- Purification and isolation of the final amine, often as a hydrochloride salt to enhance stability and handling.

Reaction Conditions and Reagents

Research Findings and Optimization

- The use of chiral auxiliaries and catalytic amounts of acids (e.g., para-toluenesulfonic acid) can improve stereochemical control during amination steps.

- Reaction temperature and solvent choice critically affect the regioselectivity and yield of the cyclobutyl ring formation.

- The formation of the cyclobutyl ring is kinetically controlled, favoring four-membered ring closure over more thermodynamically stable five-membered rings under specific conditions.

- Optimization studies have demonstrated that adjusting reagent equivalents and reaction times can significantly enhance yield and purity, facilitating scalability for industrial applications.

Summary Table of Preparation Methods

化学反応の分析

(1-(3-Methoxyphenyl)cyclobutyl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

(1-(3-Methoxyphenyl)cyclobutyl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic uses, such as drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (1-(3-Methoxyphenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the context of its use, such as in medicinal chemistry or biochemical studies .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorophenyl Derivatives

- [1-(2-Fluorophenyl)cyclobutyl]methanamine and [1-(3-Fluorophenyl)cyclobutyl]methanamine: Structural Difference: Fluorine replaces the methoxy group at the 2- or 3-position. Impact: Fluorine’s electronegativity increases the compound’s lipophilicity and metabolic stability compared to methoxy derivatives. Synthesis: Prepared via nucleophilic substitution or catalytic coupling reactions, as seen in .

Chlorophenyl Derivatives

- [1-(3-Chlorophenyl)cyclobutyl]methanamine :

Trifluoromethyl Derivatives

Variations in the Cycloalkane Core

Cyclopropane Analogs

- (1-(3-Methoxyphenyl)cyclopropyl)methanamine: Structural Difference: Cyclopropane replaces cyclobutane. However, reduced conformational flexibility may limit binding to certain biological targets .

Cyclopentane and Cyclohexane Analogs

- (1-(4-Methoxyphenyl)cyclopentyl)methanamine and (1-(4-Methoxyphenyl)cyclohexyl)methanamine :

Modifications to the Amine Group

Piperazine-Substituted Derivatives

- (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine :

Schiff Base Derivatives

Physical Properties

生物活性

(1-(3-Methoxyphenyl)cyclobutyl)methanamine, a compound with the CAS number 92902-95-9, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclobutyl ring attached to a methanamine group with a 3-methoxyphenyl substituent. This configuration is significant for its biological activity, particularly in modulating interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study assessing various derivatives found that this compound could inhibit the growth of certain bacteria, including strains of Mycobacterium tuberculosis. The compound's mechanism likely involves the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways, although specific targets remain to be fully elucidated .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanisms include cell cycle arrest and modulation of apoptotic pathways, suggesting its potential as a lead compound in cancer therapy .

Table 1: Summary of Anticancer Effects

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.3 | Induction of apoptosis |

| HCT-116 | 77.4 | Cell cycle arrest in G2/M phase |

The biological activity of this compound is thought to involve several key mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival.

- Receptor Modulation : It potentially interacts with various receptors involved in signaling pathways that regulate cellular functions.

- Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in cancerous cells.

Study on Antimicrobial Activity

In a high-throughput screening study involving approximately 100,000 compounds, this compound was identified as a promising candidate against Mycobacterium tuberculosis. The study focused on optimizing the physicochemical properties while maintaining antibacterial efficacy .

Study on Anticancer Effects

A recent investigation into the anticancer effects of this compound demonstrated significant cytotoxicity against MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis, revealing that treatment with the compound led to a marked increase in G0/G1 phase population and decreased S-phase cells, indicating effective cell cycle arrest .

Q & A

Q. What are the recommended storage and handling protocols for (1-(3-Methoxyphenyl)cyclobutyl)methanamine to ensure stability?

- Methodological Answer: Store the compound refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidative degradation. Use desiccants in storage vials to minimize hydrolysis risks. Handling should involve nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to avoid inhalation of vapors, and ground equipment to prevent electrostatic discharge .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer: A common approach involves reductive amination of the corresponding ketone intermediate. For example:

React 3-methoxybenzaldehyde with cyclobutanone under acidic conditions to form the cyclobutyl aryl ketone.

Perform a Leuckart reaction with ammonium formate or use sodium borohydride with a primary amine source to reduce the ketone to the methanamine derivative.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the cyclobutyl and methoxyphenyl moieties (e.g., δ ~3.7 ppm for methoxy protons).

- High-Resolution Mass Spectrometry (HRMS): Compare observed m/z with theoretical values (e.g., calculated [M+H] for CHNO: 192.1383) to verify molecular identity .

- FT-IR: Identify amine N-H stretches (~3300 cm) and methoxy C-O bonds (~1250 cm).

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound?

- Methodological Answer: Use chiral auxiliaries or catalysts during the cyclization or reduction steps. For example:

- Employ asymmetric hydrogenation with a Ru-BINAP catalyst to induce stereochemistry at the cyclobutyl carbon.

- Resolve racemic mixtures via chiral column chromatography (e.g., Chiralpak IA, ethanol/heptane eluent) or diastereomeric salt formation with tartaric acid derivatives .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer:

- Byproduct Analysis: Monitor for N-methylation (from excess methylating agents) via LC-MS.

- Temperature Control: Maintain reaction temperatures below 0°C during lithiation steps to prevent ring-opening of the cyclobutane.

- Protecting Groups: Temporarily protect the amine with Boc groups to avoid unwanted nucleophilic reactions .

Q. How should researchers address conflicting data regarding the compound’s stability under acidic conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Prepare solutions of the compound in buffers (pH 1–12) and analyze degradation kinetics via HPLC.

- Identify degradation products (e.g., hydrolyzed cyclobutane rings or demethylated methoxy groups) using HRMS/MS.

- Optimize reaction pH to ≤5 for acid-catalyzed steps to minimize decomposition .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

- Methodological Answer:

- Biodegradation Assays: Use OECD 301F (manometric respirometry) to test microbial degradation in aqueous systems.

- Ecotoxicology: Perform Daphnia magna acute toxicity tests (EC determination) and algal growth inhibition assays (OECD 201).

- Soil Mobility: Analyze log (organic carbon partition coefficient) via batch equilibrium experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。